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molecular formula C14H11NOS B8469643 5-(Prop-2-en-1-yl)thiopyrano[3,2-b]indol-4(5H)-one CAS No. 61164-56-5

5-(Prop-2-en-1-yl)thiopyrano[3,2-b]indol-4(5H)-one

Cat. No. B8469643
M. Wt: 241.31 g/mol
InChI Key: MHRSDDZDOQRZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04092328

Procedure details

-- By the same method as described in Example 7, 4.8 g of thiopyrano [3,2-b]-indol-4(5H)-one is alkylated with allyl bromide to give 3.9 g of product, mp 67°-68° C, after recrystallization from methylene chloride-hexane.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:13]2[C:12]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=3[NH:6][C:5]=2[C:4](=[O:14])[CH:3]=[CH:2]1.[CH2:15](Br)[CH:16]=[CH2:17]>>[CH2:17]([N:6]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=2[C:13]2[S:1][CH:2]=[CH:3][C:4](=[O:14])[C:5]1=2)[CH:16]=[CH2:15]

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
S1C=CC(C=2NC=3C=CC=CC3C21)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N1C2=C(C=3C=CC=CC13)SC=CC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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